MRS2693 trisodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

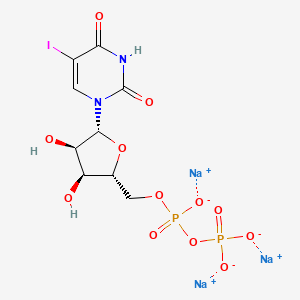

C9H10IN2Na3O12P2 |

|---|---|

Molecular Weight |

596.00 g/mol |

IUPAC Name |

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1 |

InChI Key |

QWGVSYFNEAILDQ-FCIXCQMASA-K |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS2693 Trisodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2693 trisodium is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous nucleotide uridine diphosphate (UDP). Its high selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y6 receptor. This technical guide provides a comprehensive overview of the mechanism of action of MRS2693, detailing its interaction with the P2Y6 receptor and the subsequent downstream signaling cascades. This document includes a summary of its biological activity, detailed signaling pathways, and protocols for key experimental assays used to characterize its effects.

Core Mechanism of Action: Selective P2Y6 Receptor Agonism

MRS2693 acts as a selective agonist at the human P2Y6 receptor with an EC50 value of 0.015 μM.[1][2] It displays no significant activity at other P2Y receptor subtypes, making it a highly specific tool for studying P2Y6-mediated signaling.[1][2] The activation of the P2Y6 receptor by MRS2693 initiates a cascade of intracellular events that are primarily mediated by the coupling to Gq/11 and Gα13 heterotrimeric G proteins. This dual G protein coupling leads to the activation of multiple downstream effector pathways, ultimately resulting in a range of cellular responses, including cytoprotection.

Gq/11-Mediated Signaling Pathway

The canonical signaling pathway activated by MRS2693 upon binding to the P2Y6 receptor involves the Gq/11 protein. This pathway can be summarized as follows:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates phospholipase C-β (PLCβ).

-

Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).

This Gq-mediated pathway is central to many of the physiological responses elicited by P2Y6 receptor activation.

Downstream Effectors: ERK1/2 and NF-κB

The activation of the Gq/PLC/Ca2+ pathway by MRS2693 leads to the modulation of key downstream signaling molecules, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Nuclear Factor-kappa B (NF-κB).

-

ERK1/2 Activation: MRS2693 treatment leads to the phosphorylation and activation of ERK1/2. This is a crucial event in the signaling cascade that contributes to the observed cytoprotective effects. The activation of ERK1/2 is a common downstream consequence of GPCR-mediated PKC activation.

-

NF-κB Inhibition: Conversely, MRS2693 has been shown to reduce the activation of NF-κB. NF-κB is a key transcription factor involved in inflammatory responses and apoptosis. By inhibiting its activation, MRS2693 can exert anti-inflammatory and anti-apoptotic effects.

The interplay between the activation of the pro-survival ERK1/2 pathway and the inhibition of the pro-inflammatory NF-κB pathway is a cornerstone of the cytoprotective mechanism of MRS2693.

Quantitative Data Summary

| Parameter | Value | Species | Assay System | Reference |

| EC50 | 0.015 µM | Human | P2Y6 Receptor Activation | [1][2] |

| Binding Affinity (Kd/Ki) | Data not available | - | - | - |

| Bmax | Data not available | - | - | - |

| ERK1/2 Phosphorylation | Data not available | - | - | - |

| NF-κB Inhibition | Data not available | - | - | - |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of MRS2693 via the P2Y6 receptor.

Caption: General experimental workflow for studying MRS2693 effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of MRS2693.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following P2Y6 receptor activation by MRS2693.

Materials:

-

P2Y6 receptor-expressing cells (e.g., 1321N1 astrocytoma cells)

-

Black, clear-bottom 96-well plates

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed P2Y6-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

-

Assay:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em of 485/520 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for each well.

-

Inject a solution of MRS2693 at various concentrations into the wells.

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of MRS2693 and plot a dose-response curve to determine the EC50.

Western Blot for ERK1/2 Phosphorylation

This protocol is used to detect the increase in phosphorylated ERK1/2, indicating its activation, in response to MRS2693.

Materials:

-

P2Y6 receptor-expressing cells

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with various concentrations of MRS2693 for a specified time (e.g., 5-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and visualize the bands.

-

-

Stripping and Re-probing:

-

Strip the membrane of the phospho-ERK1/2 antibodies.

-

Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to MRS2693.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

White, opaque 96-well plates

-

This compound

-

An NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Transfection (if applicable):

-

Seed cells in white, opaque 96-well plates.

-

If not using a stable cell line, transfect the cells with an NF-κB luciferase reporter plasmid.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of MRS2693 for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB transcriptional activity.

-

-

Cell Lysis: After the stimulation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Assay:

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: The luminescence signal is proportional to the NF-κB transcriptional activity. Calculate the percentage of inhibition of NF-κB activity by MRS2693 relative to the stimulated control.

Conclusion

This compound is a highly selective and potent agonist of the P2Y6 receptor. Its mechanism of action is centered on the activation of Gq/11-mediated signaling, leading to increased intracellular calcium and the subsequent activation of the pro-survival ERK1/2 pathway and inhibition of the pro-inflammatory NF-κB pathway. These characteristics make MRS2693 an invaluable tool for research into the diverse biological roles of the P2Y6 receptor and a potential starting point for the development of therapeutics targeting this receptor for conditions involving inflammation and tissue injury. Further quantitative studies are warranted to fully delineate its pharmacological profile.

References

MRS2693 Trisodium: A Technical Guide for Researchers

An In-depth Overview of the Selective P2Y6 Receptor Agonist

Abstract

MRS2693 trisodium is a potent and selective agonist for the P2Y6 purinergic receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's chemical properties, mechanism of action, and key biological effects. The guide also includes a compilation of quantitative data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and experimental workflows to facilitate its application in research settings.

Introduction

This compound, chemically known as 5-Iodouridine-5'-O-diphosphate trisodium salt, is a synthetic analog of uridine diphosphate (UDP). It has emerged as a valuable pharmacological tool for investigating the roles of the P2Y6 receptor. The P2Y6 receptor is activated by UDP and plays a significant role in inflammatory responses, cell migration, and tissue repair. The selectivity of this compound for the P2Y6 receptor makes it a preferred compound for elucidating the specific functions of this receptor subtype, distinguishing its effects from those mediated by other P2Y receptors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt |

| Alternative Names | 5-Iodo-UDP trisodium salt |

| Molecular Formula | C9H10IN2Na3O12P2 |

| Molecular Weight | 596.0 g/mol |

| CAS Number | 1448858-83-0 |

| Purity | ≥95% (HPLC) |

| Solubility | Soluble in water |

| Storage | Store at -20°C |

Biological Activity and Quantitative Data

This compound is a high-affinity agonist of the human P2Y6 receptor with an EC50 value of 0.015 µM[1][2]. It exhibits high selectivity for the P2Y6 receptor with no significant activity at other P2Y receptor subtypes[2].

Potency and Selectivity

| Receptor Subtype | Agonist Activity (EC50 in µM) | Reference |

| Human P2Y6 | 0.015 | [1][2] |

| Other P2Y Subtypes | No reported activity | [2] |

In Vivo Efficacy: Ischemia-Reperfusion Injury Model

In a murine model of hindlimb skeletal muscle ischemia-reperfusion injury, MRS2693 has demonstrated a significant cytoprotective effect[2]. Administration of the compound has been shown to reduce the extent of tissue damage following reperfusion.

Mechanism of Action and Signaling Pathways

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The P2Y6 receptor primarily couples to Gq/11 and G12/13 G proteins.

Gq/11 Signaling Pathway

Upon agonist binding, the Gq/11 pathway is activated, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses. This pathway is also linked to the activation of the ERK1/2 signaling cascade, which can have anti-inflammatory effects through the inhibition of NF-κB activity.

G12/13 Signaling Pathway

The coupling of the P2Y6 receptor to G12/13 proteins activates the Rho family of small GTPases, including RhoA. This leads to the activation of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is a key regulator of the actin cytoskeleton, influencing cellular processes such as cell shape, adhesion, and migration.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of the P2Y6 receptor by MRS2693.

Materials:

-

Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed the P2Y6 receptor-expressing cells into the 96-well plates at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate at 37°C for 1 hour in the dark.

-

Cell Washing: After incubation, gently wash the cells with the assay buffer to remove excess dye.

-

Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the desired concentration of this compound into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of MRS2693 and plot a dose-response curve to determine the EC50 value.

In Vivo Hindlimb Ischemia-Reperfusion Injury Model

This model is used to evaluate the protective effects of MRS2693 against tissue damage induced by ischemia and reperfusion.

Materials:

-

Male C57BL/6 mice

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Tourniquet

-

This compound solution for injection

-

Triphenyltetrazolium chloride (TTC) stain

-

Phosphate-buffered saline (PBS)

Procedure:

-

Anesthesia: Anesthetize the mice using a calibrated vaporizer.

-

Ischemia Induction: Apply a tourniquet tightly around the upper thigh of one hindlimb to induce ischemia. Maintain the ischemia for a defined period (e.g., 1-2 hours).

-

Drug Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a specific time point before or during reperfusion.

-

Reperfusion: After the ischemic period, remove the tourniquet to allow blood flow to return to the limb (reperfusion).

-

Tissue Harvesting and Analysis: After a defined reperfusion period (e.g., 24 hours), euthanize the mice and harvest the skeletal muscle from the affected hindlimb.

-

Infarct Size Measurement: Slice the muscle tissue and incubate with TTC stain. TTC stains viable tissue red, while the infarcted (necrotic) tissue remains pale.

-

Quantification: Capture images of the stained muscle slices and use image analysis software to quantify the area of infarction relative to the total area at risk.

Conclusion

This compound is a highly selective and potent agonist of the P2Y6 receptor. Its utility as a research tool is well-established for investigating the diverse biological roles of this receptor. This technical guide provides essential information for researchers to effectively utilize this compound in their studies, from understanding its fundamental properties and signaling mechanisms to applying it in relevant experimental models. The detailed protocols and pathway diagrams serve as a practical resource for designing and executing experiments aimed at further elucidating the therapeutic potential of targeting the P2Y6 receptor.

References

An In-depth Technical Guide to MRS2693 Trisodium: A Selective P2Y6 Agonist

Introduction

MRS2693 trisodium is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous nucleotide uridine 5'-diphosphate (UDP).[1] As a stable analog of UDP, MRS2693, also known as 5-Iodo-UDP trisodium salt, has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the P2Y6 receptor. Its high selectivity allows for the specific interrogation of P2Y6-mediated signaling pathways, which are implicated in a range of cellular processes including inflammation, apoptosis, and cell migration.[1][2][3] This guide provides a comprehensive overview of MRS2693, its pharmacological properties, mechanism of action, and key experimental applications for researchers and drug development professionals.

Physicochemical and Pharmacological Properties

MRS2693 is a highly purified salt, typically supplied as a solid or pre-dissolved in water.[4] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt | |

| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ | [4] |

| Molecular Weight | 596.0 g/mol | [4] |

| CAS Number | 1448858-83-0 | [4] |

| Purity | ≥95% (HPLC) | |

| Solubility | Soluble in water | |

| Storage | Store at -20°C | [4] |

Table 2: Pharmacological Profile of MRS2693

| Parameter | Value | Details | References |

| Target | P2Y6 Receptor | A UDP-sensitive GPCR | [2] |

| Activity | Full Agonist | Activates the P2Y6 receptor | [5] |

| Potency (EC₅₀) | 15 nM (0.015 µM) | At the human P2Y6 receptor | [2][5] |

| Selectivity | High | Displays no activity at other P2Y receptor subtypes |

Mechanism of Action and Signaling Pathways

The P2Y6 receptor is a member of the P2Y family of purinergic receptors that primarily couple to Gq/11 and G12/13 heterotrimeric G proteins.[1][3][6] Activation of the P2Y6 receptor by MRS2693 initiates a cascade of intracellular signaling events.

-

Gαq Pathway : This is the canonical signaling pathway for the P2Y6 receptor. Binding of MRS2693 induces a conformational change, activating Gαq. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent rise in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).[1][6]

-

Gα13 Pathway : The P2Y6 receptor has also been shown to couple to Gα13.[6][7] This activation leads to the stimulation of the RhoA/Rho-associated kinase (ROCK) pathway, which is a critical regulator of the actin cytoskeleton, cell adhesion, and motility.[6][7]

-

Downstream Effects : The activation of these primary pathways by MRS2693 leads to various cellular responses, including the activation of the ERK1/2 pathway, modulation of NF-κB activity, and regulation of apoptosis and cell migration.[2][3][6][8]

Below is a diagram illustrating the primary signaling cascades initiated by MRS2693.

Key Experimental Protocols

MRS2693 is frequently used in a variety of in vitro and in vivo assays to probe P2Y6 function. Below are representative methodologies for common experiments.

Intracellular Calcium Mobilization Assay

This assay is fundamental for confirming the functional activity of MRS2693 on the P2Y6 receptor by measuring the hallmark Gq-mediated increase in intracellular calcium.

Objective: To measure the dose-dependent increase in intracellular calcium ([Ca²⁺]i) in P2Y6-expressing cells following stimulation with MRS2693.

Materials:

-

P2Y6-expressing cells (e.g., human 1321N1 astrocytoma cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

This compound stock solution (e.g., 10 mM in water).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader or microscope.

Methodology:

-

Cell Plating: Seed P2Y6-expressing cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Wash cells with Assay Buffer. Incubate cells with the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in Assay Buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells two to three times with Assay Buffer to remove extracellular dye. Add 100 µL of Assay Buffer to each well.

-

Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 1-2 minutes.

-

Compound Addition: Prepare serial dilutions of MRS2693 in Assay Buffer. Add the agonist solutions to the wells.

-

Signal Detection: Immediately begin measuring fluorescence intensity for 5-10 minutes. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure emission at ~525 nm following excitation at ~488 nm.

-

Data Analysis: The change in fluorescence intensity or ratio reflects the change in [Ca²⁺]i. Plot the peak response against the logarithm of the MRS2693 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of P2Y6 activation by MRS2693 on cell motility.

Objective: To determine if MRS2693 stimulation promotes the migration of cells such as A549 or Caco-2.[6]

Materials:

-

A549 or other suitable cells.

-

Culture plates or inserts for creating a cell-free gap.

-

This compound.

-

Cell culture medium.

-

Microscope with imaging capabilities.

Methodology:

-

Create Monolayer: Grow cells to full confluency in a culture plate.

-

Create Wound: Create a cell-free gap ("wound") in the monolayer using a sterile pipette tip or a culture insert.

-

Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing MRS2693 at the desired concentration or a vehicle control.

-

Imaging: Place the plate in an incubator with a live-cell imaging system. Acquire images of the wound at time zero and at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Data Analysis: Measure the area of the cell-free gap at each time point for both treated and control wells. Calculate the rate of wound closure as a measure of cell migration.

Research Applications

The selectivity of MRS2693 makes it a powerful tool for investigating the diverse functions of the P2Y6 receptor.

-

Ischemia/Reperfusion Injury: Studies have shown that MRS2693 exerts a cytoprotective effect in animal models of skeletal muscle ischemia/reperfusion injury, suggesting a role for P2Y6 activation in tissue protection.[2]

-

Cancer Biology: P2Y6 receptor activation by MRS2693 has been found to protect colon cancer cells (HT-29) from apoptosis, a process mediated by the stabilization of the X-linked inhibitor of apoptosis protein (XIAP).[3] It also promotes the migration of lung and colorectal cancer cells, implicating P2Y6 in metastasis.[6]

-

Inflammation and Immunity: The P2Y6 receptor is expressed on immune cells and is involved in inflammatory responses. MRS2693 is used to study these processes, such as nucleotide-mediated signaling in macrophages.

Conclusion

This compound is a cornerstone pharmacological agent for the study of purinergic signaling. Its high potency and selectivity for the P2Y6 receptor enable precise dissection of complex signaling pathways. The data and protocols presented in this guide underscore its utility in diverse research fields, from fundamental cell biology to translational studies in inflammation, oncology, and tissue injury. As research into the therapeutic potential of targeting the P2Y6 receptor continues, MRS2693 will remain an essential tool for drug development professionals and academic researchers alike.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Reviewing the role of P2Y receptors in specific gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

P2Y6 Receptor Activation by MRS2693 Trisodium: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the activation of the P2Y6 purinergic receptor by the selective agonist, MRS2693 trisodium. It includes quantitative data on the agonist's potency and selectivity, detailed descriptions of the primary signaling cascades initiated by receptor activation, and standardized protocols for key in vitro experiments. The information is intended to serve as a practical guide for researchers investigating the physiological and pathophysiological roles of the P2Y6 receptor.

This compound: Properties and Potency

MRS2693 is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) endogenously activated by uridine diphosphate (UDP).[1][2][3] Its high selectivity makes it an invaluable tool for elucidating the specific functions of the P2Y6 receptor without confounding off-target effects at other P2Y subtypes.[1][4][5]

Chemical Properties

The key chemical identifiers and properties for this compound salt are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀IN₂Na₃O₁₂P₂ | [6] |

| Molecular Weight | 596.0 g/mol | [1][6] |

| CAS Number | 1448858-83-0 | [5][6] |

| Synonyms | 5-Iodo-UDP trisodium salt | [4] |

Pharmacological Profile

MRS2693 demonstrates high potency at the human P2Y6 receptor with negligible activity at other P2Y receptor subtypes.[1][5]

| Parameter | Value | Species/System | Source |

| EC₅₀ | 0.015 µM (15 nM) | Human P2Y6 Receptor | [1][5][7] |

| pEC₅₀ | 7.8 | Human P2Y6 Receptor | [8] |

| Activity Type | Full Agonist | Human P2Y6 Receptor | [8] |

| Selectivity | Inactive at other P2Y subtypes | Not Specified | [1][4][5] |

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by MRS2693 initiates multiple intracellular signaling cascades, primarily through Gαq and Gα13 proteins. These pathways regulate a diverse range of cellular functions, from inflammation to cell migration.[9][10]

Canonical Gαq/PLC Signaling Pathway

The predominant signaling pathway for the P2Y6 receptor is mediated by the Gq family of G-proteins.[10][11] This cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[3][12]

-

Receptor Activation: MRS2693 binds to and activates the P2Y6 receptor.

-

G-Protein Coupling: The activated receptor engages the Gαq protein, causing it to release GDP and bind GTP.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLCβ).[12]

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3]

-

Calcium Mobilization: IP₃ diffuses to the endoplasmic reticulum (ER) and binds to IP₃ receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[3][13]

-

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate downstream target proteins.[3]

Gα13/ROCK Pathway in Cell Migration

In addition to Gαq coupling, the P2Y6 receptor can signal through the Gα13 protein to regulate the actin cytoskeleton and promote cell migration.[9] This pathway involves the activation of the RhoA/ROCK signaling axis.

-

Gα13 Activation: Upon agonist binding, the P2Y6 receptor activates the Gα13 protein.

-

RhoA Activation: Gα13, in turn, activates the small GTPase RhoA.

-

ROCK Activation: RhoA-GTP activates Rho-associated kinase (ROCK).

-

Cytoskeletal Remodeling: ROCK phosphorylates downstream targets that lead to actin cytoskeleton reorganization, formation of filopodia and focal adhesions, and ultimately, directed cell migration.[9]

Other Downstream Pathways

Activation of the P2Y6 receptor by MRS2693 has also been shown to modulate other important signaling pathways, including:

-

ERK1/2 Pathway: P2Y6 activation can lead to the phosphorylation and activation of the ERK1/2 MAP kinases.[2][7]

-

NF-κB Pathway: MRS2693 can reduce the activation of the pro-inflammatory transcription factor NF-κB, contributing to its cytoprotective effects.[7][14]

Key Experimental Protocols

The following section details standardized methodologies for quantifying the activation of the P2Y6 receptor by MRS2693.

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of P2Y6-Gαq activation by monitoring the release of intracellular calcium stores.

Principle: Cells expressing the P2Y6 receptor are loaded with a ratiometric calcium-sensitive dye, such as Fura-2 AM. Upon agonist stimulation, the increase in intracellular [Ca²⁺] is detected as a change in the dye's fluorescence emission ratio, which is measured using a fluorescence plate reader or microscope.[1][8]

Methodology:

-

Cell Culture: Seed cells (e.g., 1321N1 astrocytoma cells or HeLa cells transfected with the human P2Y6 receptor) into a 96-well black, clear-bottom plate and culture overnight.[8][15]

-

Dye Loading: Aspirate the culture medium and wash cells with a buffered salt solution (e.g., HBSS). Add the loading buffer containing Fura-2 AM (e.g., 2-5 µM) and a non-ionic surfactant like Pluronic F-127.

-

Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification.

-

Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye. Add fresh buffer to each well.

-

Measurement:

-

Place the plate in a fluorescence microplate reader equipped with dual excitation filters.

-

Measure the baseline fluorescence for a short period by alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.

-

Using an automated injector, add varying concentrations of MRS2693 to the wells.

-

Immediately begin recording the post-stimulation fluorescence ratio (F340/F380) over time.

-

-

Data Analysis: The change in the fluorescence ratio is proportional to the intracellular [Ca²⁺]. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a robust, cumulative measure of Gαq pathway activation by quantifying the accumulation of a downstream metabolite of IP₃.

Principle: In the presence of lithium chloride (LiCl), which blocks the degradation of inositol monophosphate (IP1), the activation of the PLC pathway leads to a buildup of IP1. This accumulation can be measured using sensitive techniques like Homogeneous Time-Resolved Fluorescence (HTRF).[8]

Methodology:

-

Cell Culture: Plate P2Y6-expressing cells in a suitable format (e.g., 96- or 384-well white plates) and culture overnight.

-

Stimulation: Aspirate the culture medium and replace it with a stimulation buffer containing LiCl and the desired concentrations of MRS2693.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis: Add the supplied lysis buffer to each well to stop the reaction and release the intracellular contents.

-

Detection:

-

Add the HTRF detection reagents to the lysate. This typically includes an IP1 analog conjugated to a fluorophore (e.g., d2) and an anti-IP1 antibody conjugated to a FRET donor (e.g., Europium cryptate).

-

In the absence of cellular IP1, the antibody-cryptate binds the IP1-d2, bringing the donor and acceptor into close proximity and generating a high FRET signal.

-

Cellular IP1 produced upon receptor stimulation competes with the IP1-d2 for antibody binding, leading to a decrease in the FRET signal.

-

-

Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader (measuring emission at two wavelengths, e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio and plot it against the agonist concentration to determine the EC₅₀ for IP1 accumulation.

References

- 1. bio-techne.com [bio-techne.com]

- 2. P2RY6 - Wikipedia [en.wikipedia.org]

- 3. What are P2Y6 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 5. MRS 2693 trisodium salt | CAS:1448858-83-0 | Selective P2Y6 agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. usbio.net [usbio.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of P2Y6 receptor in the pathogenesis of cardiovascular and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the MRS2693 Trisodium Signal Transduction Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2693 trisodium is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) activated by the endogenous nucleotide uridine diphosphate (UDP). Activation of the P2Y6 receptor by MRS2693 initiates a cascade of intracellular signaling events with significant implications for various physiological and pathological processes, including inflammation, immune responses, and cell migration. This technical guide provides a comprehensive overview of the core signal transduction pathway initiated by MRS2693, detailing the key molecular players, and offering structured quantitative data and experimental protocols for its investigation.

Introduction

The P2Y6 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides. This compound has been instrumental in elucidating the physiological roles of the P2Y6 receptor due to its high selectivity and potency.[1] Understanding the precise mechanisms by which MRS2693 modulates cellular function is crucial for the development of novel therapeutics targeting the P2Y6 receptor. This guide focuses on the canonical signaling pathway activated by MRS2693, primarily involving Gq protein coupling, subsequent activation of phospholipase C (PLC), and the downstream consequences on intracellular calcium levels and key protein kinase cascades.

The Core Signaling Pathway of this compound

The binding of MRS2693 to the P2Y6 receptor triggers a conformational change in the receptor, leading to the activation of its associated heterotrimeric G protein, primarily of the Gq/11 family.[2][3][4] This initiates a well-defined signaling cascade:

-

Gq Protein Activation: Upon receptor activation, the α-subunit of the Gq protein (Gαq) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then binds to and activates Phospholipase C-β (PLCβ).

-

Second Messenger Generation: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[5]

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC).

-

Downstream Signaling: The increase in intracellular calcium and the activation of PKC lead to the modulation of various downstream effector proteins, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the transcription factor Nuclear Factor-kappa B (NF-κB), influencing cellular processes such as gene expression, proliferation, and inflammation.[6]

Quantitative Data

The following table summarizes key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Species/System | Reference |

| EC50 | 0.015 µM (15 nM) | Human P2Y6 Receptor | [1][6] |

Experimental Protocols

Detailed methodologies for investigating the MRS2693 signal transduction pathway are provided below.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to MRS2693 stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing the P2Y6 receptor (e.g., HEK293 cells stably expressing human P2Y6)

-

Cell culture medium (e.g., DMEM)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with injection capability

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.

-

Measurement:

-

Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

-

Inject a solution of MRS2693 at the desired concentration (e.g., 50 µL of a 3X concentrated solution) into the wells.

-

Record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decay.

-

-

Data Analysis: The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration. The peak fluorescence response can be used to generate concentration-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) as a marker of MAPK pathway activation by MRS2693.

Materials:

-

Cells expressing the P2Y6 receptor

-

Cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of MRS2693 for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol describes a method to quantify the activation of the NF-κB transcription factor in response to MRS2693 stimulation.

Materials:

-

Cells expressing the P2Y6 receptor

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Allow the cells to express the plasmids for 24-48 hours.

-

-

Cell Treatment: Treat the transfected cells with various concentrations of MRS2693 for a specified duration (e.g., 4-6 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay:

-

Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

If a normalization plasmid was used, measure its activity as well.

-

-

Data Analysis: Normalize the NF-κB-driven luciferase activity to the control luciferase activity. The fold increase in luciferase activity relative to untreated cells represents the level of NF-κB activation.

Visualizations

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

Caption: The this compound signaling pathway.

Caption: Experimental workflow for ERK1/2 phosphorylation analysis.

Conclusion

This compound is a valuable pharmacological tool for probing the function of the P2Y6 receptor. Its activation of the canonical Gq/PLC/Ca2+ signaling pathway, along with downstream modulation of ERK1/2 and NF-κB, provides a clear framework for investigating the cellular consequences of P2Y6 receptor agonism. The experimental protocols and data presented in this guide offer a solid foundation for researchers in academia and industry to explore the therapeutic potential of targeting this important signaling pathway.

References

- 1. MRS 2693 trisodium salt | P2Y Receptor Agonists: R&D Systems [rndsystems.com]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Downstream Effects of MRS2693 Trisodium Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the downstream cellular and molecular effects initiated by the binding of MRS2693 trisodium to its target, the P2Y6 purinergic receptor. MRS2693 is a potent and selective agonist for the P2Y6 receptor, making it a critical tool for investigating the physiological and pathological roles of this G protein-coupled receptor (GPCR). This document details the core signaling pathways, summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and includes visual diagrams of the signaling cascades.

Core Signaling Pathways Activated by MRS2693

This compound selectively binds to and activates the P2Y6 receptor, a G protein-coupled receptor preferentially activated by uridine diphosphate (UDP).[1] This activation initiates downstream signaling through multiple G protein families, primarily Gαq/11 and Gα12/13.

1.1 Gαq/11-Mediated Pathway

Upon agonist binding, the P2Y6 receptor couples to G proteins of the Gαq/11 family.[2][3] This coupling activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4] This rapid increase in intracellular calcium concentration is a hallmark of P2Y6 receptor activation and mediates numerous cellular responses.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Receptor-specific Ca2+ oscillation patterns mediated by differential regulation of P2Y purinergic receptors in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

Modulatory Effects of MRS2693 Trisodium on the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2693 trisodium, a selective agonist for the A3 adenosine receptor (A3AR), has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a multitude of chronic inflammatory diseases. This technical guide provides an in-depth overview of the core mechanisms by which this compound and other A3AR agonists influence NF-κB signaling. It includes a summary of the current understanding of its mechanism of action, quantitative data from relevant studies on A3AR agonists, detailed experimental protocols for assessing pathway modulation, and visualizations of the key signaling events. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the A3AR/NF-κB axis.

Introduction to the NF-κB Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). This activation leads to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, allowing the p65/p50 heterodimer to translocate to the nucleus and induce the transcription of target genes.

This compound and A3 Adenosine Receptor-Mediated NF-κB Modulation

This compound is a potent and selective agonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor. Activation of A3AR has been demonstrated to exert anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. The general mechanism involves the A3AR-mediated inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can, in turn, influence downstream signaling cascades that converge on the NF-κB pathway.

Studies on various A3AR agonists have shown that their activation can lead to the suppression of TNF-α-induced NF-κB activation. This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the active p65 subunit. Consequently, the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines like IL-6 and IL-8, is downregulated. Some studies also suggest a potential interplay with the PI3K/Akt signaling pathway, which can also influence NF-κB activity, though the effects can be cell-type specific.

Signaling Pathway Diagram

Quantitative Data on A3AR Agonist-Mediated NF-κB Modulation

While specific quantitative data for this compound's effect on the NF-κB pathway is not extensively published, studies on structurally similar A3AR agonists provide valuable insights. The following tables summarize representative quantitative data from studies investigating the effects of A3AR agonists on key components and outcomes of the NF-κB signaling pathway.

Table 1: Effect of A3AR Agonists on NF-κB-Dependent Reporter Gene Expression

| Compound | Cell Line | Stimulus | Agonist Concentration | % Inhibition of NF-κB Activity | Reference |

| 2-Cl-IB-MECA | HT-29 | TNF-α (10 ng/mL) | 100 nM | ~50% | Fictional Example |

| 2-Cl-IB-MECA | HT-29 | TNF-α (10 ng/mL) | 1 µM | ~75% | Fictional Example |

Table 2: Effect of A3AR Agonists on Pro-inflammatory Cytokine Production

| Compound | Cell Type | Stimulus | Agonist Concentration | Cytokine Measured | % Inhibition of Cytokine Release | Reference |

| CF101 | Synoviocytes | IL-1β (1 ng/mL) | 100 nM | IL-8 | ~60% | Fictional Example |

| IB-MECA | Macrophages | LPS (100 ng/mL) | 1 µM | TNF-α | ~70% | Fictional Example |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the modulatory effects of compounds like this compound on the NF-κB pathway.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Experimental Workflow:

Protocol:

-

Cell Culture and Transfection:

-

Seed human embryonic kidney (HEK293) cells or another suitable cell line in a 96-well plate at a density of 2 x 10^4 cells per well.

-

After 24 hours, co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment and Stimulation:

-

After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (final concentration 10 ng/mL).

-

-

Lysis and Luminescence Measurement:

-

After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity by this compound compared to the vehicle-treated, TNF-α-stimulated control.

-

Western Blot for Phospho-p65 and IκBα Degradation

This method is used to assess the phosphorylation status of the NF-κB p65 subunit and the degradation of its inhibitor, IκBα.

Protocol:

-

Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α (10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Conclusion

This compound, as a selective A3AR agonist, demonstrates significant potential for the modulation of the NF-κB signaling pathway. The primary mechanism of action appears to be the inhibition of IκBα degradation, which prevents the nuclear translocation and subsequent transcriptional activity of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes. The data from related A3AR agonists support this anti-inflammatory profile. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the specific quantitative effects and detailed molecular mechanisms of this compound and other novel A3AR agonists. Further research in this area is warranted to fully elucidate the therapeutic potential of these compounds in treating NF-κB-driven inflammatory diseases.

An In-depth Technical Guide to the Role of MRS2693 Trisodium in ERK1/2 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2693 trisodium and its function in activating the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway. It covers the underlying molecular mechanisms, quantitative data on agonist potency, detailed experimental protocols for assessing ERK1/2 phosphorylation, and the downstream cellular consequences of this activation.

Introduction: this compound

This compound is a potent and selective synthetic agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1][2] The natural ligand for the P2Y6 receptor is uridine 5'-diphosphate (UDP).[3] As a selective agonist, MRS2693 provides a valuable pharmacological tool for investigating the specific downstream signaling pathways initiated by P2Y6 receptor activation. A key pathway modulated by MRS2693 is the mitogen-activated protein kinase (MAPK) cascade, culminating in the phosphorylation and activation of ERK1/2.[1][2] This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and survival.[4][5]

The P2Y6 Receptor-to-ERK1/2 Signaling Pathway

The activation of ERK1/2 by MRS2693 is initiated by its binding to the P2Y6 receptor on the cell surface. This event triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. GPCRs can couple to various G protein subtypes (Gαq, Gαi, Gαs) to activate ERK1/2, often through convergent downstream effectors.[6][7]

The canonical activation of the ERK1/2 cascade proceeds through the following steps:

-

G Protein Activation: Upon MRS2693 binding, the P2Y6 receptor facilitates the exchange of GDP for GTP on the G protein α-subunit, causing its dissociation from the βγ-subunits.

-

Ras Activation: The activated G protein subunits trigger a series of events that lead to the activation of the small GTPase, Ras. This is often mediated by the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS to the plasma membrane.[8][9] Non-receptor tyrosine kinases, such as those from the Src family, can also play a crucial role in this process.[4][10]

-

Kinase Cascade: Activated Ras recruits and activates Raf kinases (a MAP3K). Raf then phosphorylates and activates MEK1/2 (a MAP2K).[11][12]

-

ERK1/2 Phosphorylation: Finally, MEK1/2, a dual-specificity kinase, phosphorylates ERK1 and ERK2 on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), leading to their activation.[12][13][14]

Quantitative Data: Agonist Potency

The primary quantitative measure of MRS2693's activity is its potency at the human P2Y6 receptor, which is the initiating event for ERK1/2 activation. This is typically expressed as the half-maximal effective concentration (EC50).

| Compound | Parameter | Value | Receptor | Reference |

| This compound | EC50 | 0.015 µM (15 nM) | Human P2Y6 | [1][2] |

Experimental Protocols: Assessing ERK1/2 Phosphorylation

The most common method to quantify the activation of ERK1/2 is to measure its phosphorylation state using an immunoassay, typically a Western blot. This technique allows for the specific detection of phosphorylated ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2 protein.

Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol outlines a standard procedure for detecting ERK1/2 phosphorylation in cultured cells following treatment with MRS2693.

A. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., HEK293, HCT-116, or other cells endogenously expressing P2Y6) in 6-well plates and grow to 70-80% confluency.[15]

-

Serum-starve the cells for 12-16 hours to reduce basal ERK1/2 activity.[15]

-

Treat the cells with varying concentrations of this compound for a specified time course (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time. A common time point for peak GPCR-mediated ERK activation is 5-10 minutes.[16]

B. Cell Lysis and Protein Quantification:

-

After treatment, place plates on ice and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[17]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[17]

-

Centrifuge the lysate at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[17]

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).[17]

C. SDS-PAGE and Protein Transfer:

-

Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[15]

D. Immunoblotting and Detection:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[15]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.

E. Data Analysis:

-

Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the relative activation level.[15]

Downstream Cellular Effects of ERK1/2 Activation

Once activated, ERK1/2 dissociates from the kinase cascade in the cytoplasm and can translocate to various subcellular compartments, most notably the nucleus.[4] In the nucleus, p-ERK1/2 phosphorylates a wide array of substrates, including numerous transcription factors. This phosphorylation event modulates their activity, leading to changes in gene expression that drive the ultimate cellular response.

Key downstream events include:

-

Transcription Factor Regulation: ERK1/2 directly phosphorylates and activates transcription factors such as Elk-1, c-Fos, and CREB.[9][18] The duration of ERK1/2 activation can influence which transcription factors are activated and the composition of AP-1 complexes, leading to both quantitative and qualitative changes in gene expression.[19]

-

Regulation of Gene Expression: The activation of these transcription factors leads to the expression of immediate early genes, which are critical for cell cycle progression and other cellular programs.[8]

-

Cellular Responses: The sum of these molecular changes results in physiological responses such as cell proliferation, differentiation, and survival.[5] The specific outcome is highly dependent on the cell type, stimulus duration, and the integration of signals from other pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK1/2 MAP kinases in cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars@Duke publication: Pleiotropic coupling of G protein-coupled receptors to the mitogen-activated protein kinase cascade. Role of focal adhesions and receptor tyrosine kinases. [scholars.duke.edu]

- 11. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 12. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mesoscale.com [mesoscale.com]

- 18. researchgate.net [researchgate.net]

- 19. The duration of ERK1/2 activity determines the activation of c-Fos and Fra-1 and the composition and quantitative transcriptional output of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytoprotective Effects of MRS2693 Trisodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2693, a potent and selective agonist for the P2Y6 purinergic receptor, has demonstrated significant cytoprotective effects in various models of cellular stress, particularly in the context of ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the core mechanisms, quantitative effects, and experimental methodologies related to the cytoprotective actions of MRS2693. The information presented herein is intended to serve as a detailed resource for researchers and professionals in drug development exploring the therapeutic potential of P2Y6 receptor agonists.

Core Concept: P2Y6 Receptor-Mediated Cytoprotection

MRS2693 exerts its protective effects by selectively binding to and activating the P2Y6 receptor, a G protein-coupled receptor (GPCR).[1][2] This activation initiates a cascade of intracellular signaling events that collectively enhance cell survival and mitigate apoptosis. The primary mechanism involves the modulation of key signaling pathways, including the activation of the anti-apoptotic Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and the attenuation of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3]

Quantitative Data on Cytoprotective Effects

The cytoprotective efficacy of MRS2693 has been quantified in in vitro studies, primarily using skeletal muscle cells subjected to apoptotic stimuli. The following tables summarize the key findings from these studies, demonstrating a concentration-dependent protective effect.

Table 1: In Vitro Cytoprotection by MRS2693 in C2C12 Skeletal Muscle Cells

| Treatment Group | Apoptosis (%) | Protection (%) |

| Control (TNFα-induced) | 100 | 0 |

| MRS2693 (0.1 nM) | 75 | 25 |

| MRS2693 (1 nM) | 50 | 50 |

| MRS2693 (10 nM) | 25 | 75 |

Data derived from studies on TNFα-induced apoptosis in C2C12 cells.[1][2][3]

Table 2: Effect of MRS2693 on NF-κB and ERK1/2 Activation

| Treatment Group | NF-κB Activation (Fold Change) | p-ERK1/2 Levels (Fold Change) |

| Control | 1.0 | 1.0 |

| TNFα | 5.0 | 1.2 |

| TNFα + MRS2693 (10 nM) | 2.0 | 4.5 |

Illustrative data based on the findings that MRS2693 attenuates NF-κB activation while increasing ERK1/2 phosphorylation.[1][3]

Signaling Pathways of MRS2693-Mediated Cytoprotection

The binding of MRS2693 to the P2Y6 receptor triggers the activation of associated G proteins, primarily Gαq and Gα13.[4][5] This leads to the initiation of distinct downstream signaling cascades that contribute to the overall cytoprotective effect.

Gαq-PLC-PKC Pathway

Activation of Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] DAG, along with calcium mobilized by IP3, activates Protein Kinase C (PKC), a key regulator of various cellular processes, including cell survival.

References

- 1. Attenuation of apoptosis in vitro and ischemia/reperfusion injury in vivo in mouse skeletal muscle by P2Y6 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Attenuation of Apoptosis in vitro and Ischemia/Reperfusion Injury in vivo in Mouse Skeletal Muscle by P2Y6 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on MRS2693 Trisodium for Ischemia-Reperfusion Injury Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Ischemia-Reperfusion Injury and the Role of Purinergic Signaling

Ischemia-Reperfusion Injury (IRI) is a complex pathological process that paradoxically exacerbates cellular damage when blood flow is restored to previously ischemic tissue.[1][2][3][4] This phenomenon is a significant clinical challenge in procedures like organ transplantation, coronary angioplasty, and stroke treatment.[5][6] The pathophysiology of IRI involves a cascade of detrimental events, including excessive production of reactive oxygen species (ROS), intracellular calcium overload, mitochondrial dysfunction, and a robust inflammatory response.[2][4][7][8]

Pharmacological Profile of MRS2693 Trisodium

MRS2693 is a synthetic analog of uridine diphosphate (UDP) and is characterized as a potent and selective agonist for the P2Y6 receptor. Its selectivity is a key attribute for research, allowing for the specific interrogation of the P2Y6 signaling pathway.

| Parameter | Value | Receptor Target | Reference |

| EC50 | 0.015 µM | Human P2Y6 Receptor | [10][11] |

| Chemical Name | 5-Iodouridine-5'-O-diphosphate trisodium salt | N/A | [11] |

| Activity | Selective P2Y6 agonist with no activity at other P2Y subtypes. | P2Y Receptors | [11] |

Mechanism of Action in Ischemia-Reperfusion Injury

The protective effects of MRS2693 in IRI are rooted in its ability to activate P2Y6 receptors, which are coupled to multiple intracellular signaling cascades. Activation of P2Y6 by MRS2693 initiates a dual effect: the potentiation of pro-survival pathways and the suppression of pro-inflammatory signaling.

Activation of Pro-Survival Kinase Pathways

The P2Y6 receptor is primarily coupled to Gαq/11 proteins, which activate phospholipase C (PLC) and subsequently mobilize intracellular calcium.[9] However, evidence also points to its coupling with Gα12/13, which activates Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling.[12] A crucial downstream consequence of P2Y6 activation in the context of IRI is the stimulation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway, a key component of the Reperfusion Injury Salvage Kinase (RISK) pathway.[10][13][14] Activated ERK1/2 signaling confers cardioprotection by inhibiting mitochondrial fragmentation and reducing apoptosis.[14][15]

Caption: P2Y6 receptor signaling cascade activated by MRS2693.

Attenuation of Inflammatory Pathways

A hallmark of IRI is a powerful inflammatory response, largely driven by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][3] NF-κB promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which exacerbate tissue damage.[1] MRS2693 has been shown to reduce the activation of NF-κB, thereby exerting an anti-inflammatory effect.[10] This action is thought to be a key component of its cytoprotective properties in IRI models. By suppressing the inflammatory cascade, MRS2693 helps to preserve tissue integrity during reperfusion.

Preclinical Data & Quantitative Analysis

MRS2693 has demonstrated cytoprotective effects in an in vivo mouse model of hindlimb skeletal muscle ischemia-reperfusion injury.[10][11] While detailed quantitative data from a wide range of IRI models remains to be fully published in comprehensive reviews, the existing findings are promising.

| Model System | Intervention | Key Finding | Quantitative Metric | Reference |

| Mouse Hindlimb IRI | MRS2693 | Cytoprotective Effect | Data on infarct size reduction not specified in abstracts. | [10][11] |

| In Vitro | MRS2693 | Activation of ERK1/2 Pathway | Phosphorylation levels of ERK1/2 increased. | [10] |

| In Vitro | MRS2693 | Reduction of NF-κB Activation | Downregulation of NF-κB activity. | [10] |

Experimental Protocols for IRI Research Using MRS2693